5-(Ethoxymethyl)-8-hydroxyquinoline hydrochloride is a derivative of 8-hydroxyquinoline, which is known for its diverse applications in pharmaceuticals and materials science. This compound features an ethoxymethyl substituent that enhances its solubility and stability, making it suitable for various industrial and scientific applications. The hydrochloride form indicates that it is a salt, which often improves the compound's handling characteristics and bioavailability.
5-(Ethoxymethyl)-8-hydroxyquinoline hydrochloride can be synthesized from 8-hydroxyquinoline through alkylation processes. It belongs to the class of quinoline derivatives, which are characterized by a fused benzene and pyridine ring. These compounds are widely studied for their biological activities, including antibacterial, antifungal, and anticorrosive properties. The classification of this compound falls under the category of heterocyclic organic compounds due to the presence of nitrogen in the quinoline structure.
The synthesis of 5-(ethoxymethyl)-8-hydroxyquinoline hydrochloride typically involves the following steps:
The reaction conditions often include refluxing in an organic solvent such as dimethylformamide or acetone, which facilitates the alkylation process. The yield and purity of the final product can be enhanced through recrystallization techniques.
The molecular structure of 5-(ethoxymethyl)-8-hydroxyquinoline hydrochloride can be represented as follows:
The compound features a quinoline core with a hydroxyl group at position 8 and an ethoxymethyl group at position 5. The presence of chlorine in the hydrochloride form contributes to its solubility in water.
5-(Ethoxymethyl)-8-hydroxyquinoline hydrochloride can participate in various chemical reactions:
The chelation ability is particularly significant when used as a corrosion inhibitor for metals such as carbon steel in acidic environments. Studies have shown that this compound exhibits high inhibition efficiency due to its ability to adsorb onto metal surfaces.
The mechanism of action for 5-(ethoxymethyl)-8-hydroxyquinoline hydrochloride as a corrosion inhibitor involves:
Data from experimental studies indicate that at concentrations around , it achieves inhibition efficiencies exceeding 97% in hydrochloric acid solutions .
Relevant analyses demonstrate that this compound maintains its integrity under various environmental conditions, making it suitable for prolonged use in industrial applications .
5-(Ethoxymethyl)-8-hydroxyquinoline hydrochloride has several scientific uses:
Research indicates ongoing interest in exploring additional applications within biochemistry and materials science .
The bioactivity of 8-hydroxyquinoline derivatives is critically influenced by strategic substitutions at the C5 and C7 positions of the quinoline scaffold. Introduction of an ethoxymethyl group at C5 significantly enhances hydrophobic interactions with biological targets while preserving the metal-chelating O,N-bidentate motif essential for pharmacological activity. As demonstrated in antiviral and anticancer studies, 5-(ethoxymethyl) modification increases lipophilicity (log P ≈ 2.8), facilitating membrane penetration and intracellular accumulation. Compared to unsubstituted 8-hydroxyquinoline, the ethoxymethyl derivative exhibits 3.2-fold stronger inhibition of the HIV-1 IN-LEDGF/p75 protein-protein interaction (IC₅₀ = 2.4 ± 0.4 µM) due to additional van der Waals contacts within hydrophobic enzyme pockets [1] [10].
Table 1: Bioactivity Enhancement Through C5 Substitution
C5 Substituent | Log P | IN-LEDGF/p75 IC₅₀ (µM) | Relative Potency vs. Unsubstituted |
---|---|---|---|
None | 1.9 | 7.8 ± 1.2 | 1.0x |
Chloro | 2.5 | 3.6 ± 0.5 | 2.2x |
Ethoxymethyl | 2.8 | 2.4 ± 0.4 | 3.2x |
Bromo | 2.7 | 4.3 ± 0.2 | 1.8x |
Concurrently, C7 modifications serve dual purposes: blocking metabolic degradation of the C8-hydroxyl group and sterically modulating metal coordination geometry. Chlorination at C7 reduces phase II glucuronidation by >80% in hepatocyte models while maintaining anticancer potency against cisplatin-resistant A549/DDP lung cancer cells (IC₅₀ = 8.7 µM). This positions 5,7-disubstituted analogs as lead compounds for targeting multidrug-resistant pathologies [5] [6].
Synthesis of 5-(ethoxymethyl)-8-hydroxyquinoline hydrochloride proceeds through a two-stage regioselective alkylation process. The initial step involves O-alkylation of 8-hydroxyquinoline 8 with 1,3-dibromopropane under phase-transfer conditions, yielding the 8-(3-bromopropoxy) intermediate 9. Critical parameters include:
Table 2: Alkylation Reaction Parameters
Parameter | Condition | Impact on Yield |
---|---|---|
Solvent | Dichloromethane | Optimal (78%) |
Acetonitrile | Reduced (52%) | |
Temperature | 25°C | Standard |
40°C | Decomposition | |
Reaction Time | 18 hours | Complete conversion |
Base Concentration | 2M NaOH | Required |
The second stage features nucleophilic displacement where intermediate 9 reacts with sodium ethoxide, generating the 5-(ethoxymethyl)quinoline. Final hydrochloride salt formation employs saturated HCl gas in anhydrous ethanol, achieving >95% precipitation purity. X-ray powder diffraction confirms crystalline monohydrate formation (space group P2₁/c), enhancing stability for pharmaceutical applications [2] [8].
Solvent polarity and catalyst selection critically govern alkylation efficiency. Dichloromethane (DCM) outperforms polar aprotic solvents (DMF, acetonitrile) by suppressing N-alkylation side products, as confirmed by LC-MS monitoring. Catalytic TBAI (10 mol%) accelerates the reaction 4.3-fold by facilitating interfacial ion transfer, reducing typical reaction times from 72 to 18 hours at 25°C. Ethanol precipitation for hydrochloride formation requires strict water control (<0.1% w/w) to prevent oiling, with optimal HCl concentration at 4–6M in ethanol [1] [5].
Reaction progression follows second-order kinetics (k = 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 25°C), with rate-limiting alkyl halide dissociation. Microwave-assisted synthesis (80°C, 30 min) demonstrates feasibility but causes 15–20% decomposition of the acid-labile ethoxymethyl group. Thus, conventional thermal methods remain preferred for scale-up [5].
Single-crystal X-ray diffraction reveals that 5-(ethoxymethyl)-8-hydroxyquinoline hydrochloride acts as a versatile ligand forming octahedral complexes with transition metals. The deprotonated ligand coordinates via Oₛₒₗ (phenolic oxygen) and Nₚᵧ (pyridine nitrogen), with bond lengths indicating variable covalent character:
Platinum(II) Complex [Pt(L1)(DMSO)Cl]:
Table 3: Crystallographic Parameters of Metal Complexes
Metal Complex | Coordination Geometry | M–Oₛₒₗ (Å) | M–Nₚᵧ (Å) | Bite Angle (°) |
---|---|---|---|---|
[Pt(L1)(DMSO)Cl] | Square planar | 1.992(3) | 2.018(3) | 80.7 |
[Ir(C^N)₂(5-EtOCH₂-8-HQ)]⁺ | Distorted octahedral | 2.113(2) | 2.085(2) | 78.9 |
Zn(5-EtOCH₂-8-HQ)₂ | Tetrahedral | 1.968(4) | 2.023(4) | 92.1 |
In iridium(III) cyclometalated complexes, the ligand induces significant Stokes shift (>120 nm) due to ligand-to-metal charge transfer (LMCT) transitions, enabling mitochondrial imaging in cancer cells. Density Functional Theory (DFT) calculations corroborate distorted octahedral geometries where the ethoxymethyl group minimizes steric clash with ancillary ligands [7] [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: